Methyl 4-amino-4-methylpentanoate hydrochloride
Overview
Description
Methyl 4-amino-4-methylpentanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-amino-4-methylpentanoate hydrochloride, a derivative of 4-amino-4-methylpentanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C7H16ClN
- Molecular Weight : 151.66 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Cytotoxicity and Anticancer Potential
- Neuroprotective Effects
Antimicrobial Activity
Recent studies have demonstrated that derivatives of methyl 4-amino-4-methylpentanoate exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Methyl 4-amino-4-methylpentanoate | 25 | Antibacterial |
Ethambutol | 1.56 | Antitubercular |
Rifampicin | 0.78 | Antitubercular |
In a study assessing the anti-tubercular activity against Mycobacterium tuberculosis, methyl 4-amino-4-methylpentanoate showed promising results with an MIC value indicating moderate effectiveness against resistant strains .
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated selective cytotoxicity against cancer cells while exhibiting low toxicity to normal cells.
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HeLa (Cervical Cancer) | 15.5 | Moderate cytotoxicity |
MCF-7 (Breast Cancer) | 20.0 | Significant inhibition |
In vitro studies revealed that this compound inhibited cell proliferation in HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of methyl 4-amino-4-methylpentanoate have been investigated in models of neurodegeneration. The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study focused on synthesizing various derivatives of methyl 4-amino-4-methylpentanoate to assess their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of the compound on cancer cell lines demonstrated that it could induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Neuroprotection Study : In an experimental model of Alzheimer’s disease, methyl 4-amino-4-methylpentanoate showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals, suggesting its neuroprotective capabilities .
Properties
IUPAC Name |
methyl 4-amino-4-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENIJURBSQBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-14-2 | |
Record name | methyl 4-amino-4-methylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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